Cas no 2229079-92-7 (tert-butyl N-{4-1-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylphenyl}carbamate)
tert-butyl N-{4-1-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylphenyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-{4-1-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylphenyl}carbamate
- tert-butyl N-{4-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylphenyl}carbamate
- 2229079-92-7
- EN300-1884858
-
- Inchi: 1S/C18H28N2O2/c1-12-9-13(18(11-19)10-17(18,5)6)7-8-14(12)20-15(21)22-16(2,3)4/h7-9H,10-11,19H2,1-6H3,(H,20,21)
- InChI Key: DILQOHOQWCBKIL-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1C=CC(=CC=1C)C1(CN)CC1(C)C)=O
Computed Properties
- Exact Mass: 304.215078140g/mol
- Monoisotopic Mass: 304.215078140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 427
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 64.4Ų
tert-butyl N-{4-1-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylphenyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1884858-0.05g |
tert-butyl N-{4-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylphenyl}carbamate |
2229079-92-7 | 0.05g |
$1320.0 | 2023-09-18 | ||
| Enamine | EN300-1884858-0.1g |
tert-butyl N-{4-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylphenyl}carbamate |
2229079-92-7 | 0.1g |
$1384.0 | 2023-09-18 | ||
| Enamine | EN300-1884858-0.25g |
tert-butyl N-{4-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylphenyl}carbamate |
2229079-92-7 | 0.25g |
$1447.0 | 2023-09-18 | ||
| Enamine | EN300-1884858-0.5g |
tert-butyl N-{4-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylphenyl}carbamate |
2229079-92-7 | 0.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1884858-1.0g |
tert-butyl N-{4-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylphenyl}carbamate |
2229079-92-7 | 1g |
$1572.0 | 2023-06-02 | ||
| Enamine | EN300-1884858-2.5g |
tert-butyl N-{4-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylphenyl}carbamate |
2229079-92-7 | 2.5g |
$3080.0 | 2023-09-18 | ||
| Enamine | EN300-1884858-5.0g |
tert-butyl N-{4-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylphenyl}carbamate |
2229079-92-7 | 5g |
$4557.0 | 2023-06-02 | ||
| Enamine | EN300-1884858-10.0g |
tert-butyl N-{4-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylphenyl}carbamate |
2229079-92-7 | 10g |
$6758.0 | 2023-06-02 | ||
| Enamine | EN300-1884858-1g |
tert-butyl N-{4-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylphenyl}carbamate |
2229079-92-7 | 1g |
$1572.0 | 2023-09-18 | ||
| Enamine | EN300-1884858-5g |
tert-butyl N-{4-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methylphenyl}carbamate |
2229079-92-7 | 5g |
$4557.0 | 2023-09-18 |
tert-butyl N-{4-1-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylphenyl}carbamate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on tert-butyl N-{4-1-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylphenyl}carbamate
Research Brief on tert-butyl N-{4-1-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylphenyl}carbamate (CAS: 2229079-92-7)
This research brief provides an in-depth analysis of the latest advancements related to the chemical compound tert-butyl N-{4-1-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylphenyl}carbamate (CAS: 2229079-92-7). This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. The brief synthesizes recent findings from peer-reviewed journals, patents, and industry reports to offer a comprehensive overview of its synthesis, biological activity, and therapeutic potential.
The compound, with its unique cyclopropyl and carbamate functional groups, has been identified as a promising intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on optimizing its synthetic pathways to improve yield and purity, which are critical for scaling up production in pharmaceutical applications. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its structural and chemical properties, ensuring reproducibility and quality control in research settings.
In terms of biological activity, preliminary in vitro and in vivo studies have demonstrated that tert-butyl N-{4-1-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylphenyl}carbamate exhibits moderate inhibitory effects on specific enzymatic targets implicated in inflammatory and oncogenic pathways. These findings suggest its potential as a lead compound for developing new anti-inflammatory or anticancer agents. However, further mechanistic studies and pharmacokinetic evaluations are required to fully elucidate its therapeutic profile and safety.
Recent patent filings indicate growing commercial interest in this compound, particularly in the context of proprietary drug formulations. Several pharmaceutical companies have disclosed its use in combination therapies, highlighting its versatility as a building block in medicinal chemistry. The competitive landscape is evolving, with academic institutions and biotech firms actively exploring its applications in niche therapeutic areas.
In conclusion, tert-butyl N-{4-1-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylphenyl}carbamate represents a compelling case study in the intersection of chemical synthesis and drug development. While its full therapeutic potential remains to be unlocked, the current body of research underscores its significance as a valuable tool in the pharmaceutical arsenal. Future directions may include structure-activity relationship (SAR) studies and clinical trials to translate these findings into tangible medical benefits.
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